Ca2+ Ionophoric Functional Switch: Divaleryl-DB18C6 vs. Diacetyl-DB18C6 In Vivo Tumor Growth Modulation
In a direct in vivo head-to-head comparison employing two rat tumor models (sarcoma-45 and carcinosarcoma Walker-256), diacetyl-dibenzo-18-crown-6 suppressed Ca2+ currents through tumor cell membrane channels and inhibited tumor growth, whereas 4',4''(5'')-divaleryldibenzo-18-crown-6 exhibited the opposite functional profile – acting as a Ca2+ ionophore and functioning as a tumor growth-stimulating agent [1]. This diametrically opposed biological outcome, driven solely by the difference in acyl chain length (acetyl C2 vs. valeryl C5), underscores that diacyl-DB18C6 derivatives are not functionally interchangeable, with the valeryl substituent conferring a qualitatively distinct ionophoric mechanism [1].
| Evidence Dimension | In vivo tumor growth modulation (sarcoma-45 and Walker-256 rat models) |
|---|---|
| Target Compound Data | Tumor growth stimulation (Ca2+ ionophore activity) |
| Comparator Or Baseline | Diacetyl-dibenzo-18-crown-6 – Tumor growth inhibition (Ca2+ channel blocking activity) |
| Quantified Difference | Directional functional inversion: growth stimulation vs. growth inhibition across two independent tumor lines |
| Conditions | In vivo rat sarcoma-45 and carcinosarcoma Walker-256 models; bilayer membrane electrophysiology for Ca2+ current measurement |
Why This Matters
This is the only crown ether derivative documented to exhibit a Ca2+ ionophoric growth-stimulating phenotype opposite to the growth-inhibitory phenotype of the C2-acyl analog, directly impacting selection when membrane ion transport modulation is the experimental objective.
- [1] Mirkhodjaev, U.Z., Boldyrev, V.A., Yarishkin, O.V., Tashmukhamedov, B.A. On the Mechanism of Action of Dibenzo-18-crown-6 Diacyl-Derivatives on Malignant Tumors. J. Incl. Phenom. Macrocycl. Chem. 53, 191–196 (2005). https://doi.org/10.1007/s10847-005-2021-z View Source
